molecular formula C9H10BrNO3 B1289686 2-Bromo-1-isopropoxy-4-nitrobenzene CAS No. 191602-42-3

2-Bromo-1-isopropoxy-4-nitrobenzene

Cat. No.: B1289686
CAS No.: 191602-42-3
M. Wt: 260.08 g/mol
InChI Key: SDYLUPCVAIKGTR-UHFFFAOYSA-N
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Description

2-Bromo-1-isopropoxy-4-nitrobenzene is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 263.03 g/mol and a melting point of 77-80 °C. This compound is an important intermediate in the synthesis of various organic compounds, and is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Bromo-1-isopropoxy-4-nitrobenzene is primarily used as an intermediate in chemical synthesis. It has been utilized in the preparation of various pharmaceutical compounds. For example, it is an intermediate in the synthesis of dofetilide, a medication used for treating arrhythmia. The preparation of this compound from 4-nitrophenol and 1,2-dibromoethane via Williamson Reaction has been detailed, highlighting the effects of reaction temperature, solvent, time, and proportion on the yield and quality of the product (Zhai Guang-xin, 2006).

Photoelectrochemical Studies

In photoelectrochemistry, this compound has been studied for its electron transfer properties. Research demonstrates that upon irradiation with light, this compound can form radical anions, contributing to the understanding of its electrochemical behavior and potential application in photoelectrochemical cells (Compton & Dryfe, 1994).

Synthesis of Chalcone Analogues

This compound has also been employed in the synthesis of α,β-unsaturated ketones, acting as a precursor for chalcone analogues. The process involves an electron-transfer chain reaction, showcasing the compound's role in facilitating complex organic reactions (Curti, Gellis, & Vanelle, 2007).

Applications in Polymer Solar Cells

In the field of renewable energy, particularly in polymer solar cells, this compound has been utilized to improve the efficiency of solar cells. By forming charge transfer complexes, it significantly enhances electron transfer processes, leading to a notable improvement in power conversion efficiency (Fu et al., 2015).

Electrophilic Bromination Studies

The compound has also been used in studies focusing on electrophilic bromination, providing insights into the reactions of aromatic compounds with electron-donating and electron-accepting substituents (Sobolev et al., 2014).

Ionic Liquid Interactions

Research involving ionic liquids has shown that this compound exhibits unique reactivity in these solvents. This understanding is crucial for applications in green chemistry and novel solvent systems (Ernst et al., 2013).

X-Ray Diffraction and Structural Analysis

The compound has also been important in structural chemistry, particularly in understanding anisotropic displacement parameters through X-ray diffraction experiments (Mroz et al., 2020).

Properties

IUPAC Name

2-bromo-4-nitro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYLUPCVAIKGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596201
Record name 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191602-42-3
Record name 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Bromo-4-nitrophenol (2.5 g; Desc. 9), 2-iodopropane (2.2 g) and potassium carbonate (5 g) were refluxed in acetone (30 ml) for 18 hours. The reaction mixture was then evaporated to dryness, and taken up in ethyl acetate/water. The organic layer was washed (water, brine), dried (MgSO4) and evaporated in vacuo. Chromatography on silica eluting with 10% ethyl acetate/hexane gave the title compound (2.8 g, 94%). 1H NMR (250 MHz, CDCl3) δ 8.46 (1H, s), 8.20 (1H, m), 6.93 (1H, m), 4.75 (1H, m), 1.42 (6H, d, J=7.5 Hz).
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2.5 g
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2.2 g
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5 g
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30 mL
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Yield
94%

Synthesis routes and methods III

Procedure details

2-Iodopropane (2.2 g) was added to a mixture of 2-bromo-4-nitrophenol (2.5 g) and potassium carbonate (5 g) in acetone (30 ml) and the mixture heated under reflux for 18 hours. The mixture was cooled and the solvent was evaporated under reduced pressure. Water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried (MgSO4) and the solvent evaporated under reduced pressure. The residue was purified by flash chromatography, eluting with hexane/EtOAc (90:10), to give the title compound (2.8 g, 94%); δH (250MHz, CDCl3) 1.42 (6H, d, J 5.7Hz, OCH(CH3)2), 4.75 (1H, m, OCH(CH3)2), 6.93 (1H, m, ArH), 8.20 (1H, m, ArH), 8.46 (1H, s, ArH).
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2.2 g
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2.5 g
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5 g
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30 mL
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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